4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, including cyclocondensation, cycloaddition, and nucleophilic substitution reactions. Common starting materials include hydrazines, 1,3-dicarbonyl compounds, and various electrophiles .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to ensure high yields and purity. Techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various substituents onto the pyrazole or furan rings .
Scientific Research Applications
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Furan derivatives: Compounds with furan rings and varying functional groups.
Triazole derivatives: Compounds containing triazole rings with different substituents.
Uniqueness
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural diversity allows for a wide range of applications and makes it a valuable compound for research and development .
Properties
IUPAC Name |
4-(1,3-dimethylpyrazol-4-yl)-3-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-12-16(10-23(2)22-12)24-18(20-21-19(24)28)17-9-8-15(27-17)11-26-14-6-4-13(25-3)5-7-14/h4-10H,11H2,1-3H3,(H,21,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIYKQDJQQHDEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N2C(=NNC2=S)C3=CC=C(O3)COC4=CC=C(C=C4)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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